molecular formula C8H10BrNOS B2593195 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole CAS No. 1289092-17-6

4-Bromo-2-(cyclopentyloxy)-1,3-thiazole

Cat. No.: B2593195
CAS No.: 1289092-17-6
M. Wt: 248.14
InChI Key: DPHATXYWLGIQSI-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclopentyloxy)-1,3-thiazole is a useful research compound. Its molecular formula is C8H10BrNOS and its molecular weight is 248.14. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-cyclopentyloxy-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c9-7-5-12-8(10-7)11-6-3-1-2-4-6/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHATXYWLGIQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lipophilicity and LogP Values of Cyclopentyl Thiazole Ethers: From Theoretical Prediction to Experimental Mastery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of lipophilicity, a cornerstone physicochemical property in drug discovery, with a specific focus on the cyclopentyl thiazole ether scaffold. Thiazole-containing compounds are prevalent in medicinal chemistry, and the modulation of their properties through substitution, such as with a cyclopentyl ether group, is a key strategy in lead optimization.[1][2] This document moves beyond mere definitions to offer researchers, scientists, and drug development professionals a robust framework for understanding, predicting, and, most critically, accurately measuring the lipophilicity of these promising molecules. We will dissect the causality behind established experimental protocols, ensuring a self-validating system of measurement, and provide actionable, step-by-step methodologies for both gold-standard and high-throughput techniques.

The Indispensable Role of Lipophilicity in Modern Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[3][] On a molecular level, it governs a compound's ability to traverse biological membranes, interact with target proteins, and even influences its metabolic fate.[5][6] An imbalance in this property can lead to significant downstream challenges:

  • Excessive Lipophilicity: Often results in poor aqueous solubility, high plasma protein binding, increased metabolic clearance, and potential for off-target toxicity.[7]

  • Insufficient Lipophilicity: Can lead to poor absorption and an inability to cross the lipid bilayers of cell membranes to reach the site of action.[]

This delicate balance is quantitatively expressed by the partition coefficient (P) or its logarithmic form, LogP . LogP is defined as the ratio of the concentration of a neutral (unionized) compound in a biphasic system of two immiscible liquids, almost universally n-octanol and water.[8][9]

LogP = log10 ( [Compound]octanol / [Compound]water )

For ionizable molecules, the distribution coefficient, LogD , is used, which is the partition coefficient at a specific pH (typically physiological pH 7.4).[7][10][11] LogD accounts for both the ionized and unionized forms of the molecule.[10] The famous Lipinski's Rule of Five, a guideline for drug-likeness, identifies a LogP value of less than 5 as a key characteristic for good oral bioavailability.[][9][12]

ADME_Lipophilicity cluster_ADME ADMET Properties Absorption Absorption (Gut Wall Permeation) Distribution Distribution (Tissue Penetration) Metabolism Metabolism (CYP450 Interactions) Excretion Excretion Toxicity Toxicity (Off-Target Effects) Lipophilicity Optimal Lipophilicity (LogP / LogD) Lipophilicity->Absorption Lipophilicity->Distribution Lipophilicity->Metabolism Lipophilicity->Excretion Lipophilicity->Toxicity

Caption: Relationship between Lipophilicity and ADMET.

The Cyclopentyl Thiazole Ether Scaffold

The thiazole ring is a privileged five-membered heterocycle integral to numerous FDA-approved drugs and biologically active compounds, prized for its diverse pharmacological activities.[2][13] The introduction of a cyclopentyl ether moiety serves as a strategic modification to fine-tune the physicochemical properties of the parent molecule. The cyclopentyl group, being a non-polar, aliphatic ring, significantly increases the lipophilicity of the scaffold. The ether linkage provides a polar site for potential hydrogen bonding while maintaining reasonable metabolic stability. Understanding the precise LogP contribution of this and other substitutions is paramount for rational drug design within this chemical series.

In Silico Prediction of LogP: A First Pass

Before embarking on synthesis and experimental testing, computational methods provide a rapid and cost-effective means to estimate LogP values for a library of virtual compounds.[12][14] These methods are invaluable for prioritizing synthetic targets.

Method TypePrincipleCommon ImplementationsStrengths & Weaknesses
Atom-based Sums the contributions of individual atoms.[14]ALOGP, XLOGP3Strengths: Fast, simple. Weaknesses: Can fail for complex structures where intramolecular interactions are significant.
Fragment-based Sums the contributions of predefined molecular fragments and applies correction factors.[14][15]ClogP, ChemAxonStrengths: Generally more accurate than atom-based methods. Weaknesses: Accuracy depends on the comprehensiveness of the fragment library; may struggle with novel scaffolds.
Property-based Calculates LogP from fundamental physicochemical properties like molecular surface area or solvation energies.[15]MM-PBSA based methodsStrengths: More rigorous physical basis. Weaknesses: Computationally intensive.

While predictive models are powerful, they are estimations.[16] For definitive data required for regulatory submissions and robust structure-activity relationship (SAR) analysis, experimental determination is non-negotiable.[17][18]

Experimental Determination of LogP: Protocols and Best Practices

The accurate experimental measurement of LogP is the bedrock of lipophilicity studies. Here, we detail two widely accepted methods: the gold-standard Shake-Flask technique and the high-throughput RP-HPLC method.

The Shake-Flask Method (OECD Guideline 107)

This method is the definitive "gold standard" for LogP determination due to its direct measurement of the compound's partitioning between n-octanol and water.[19] Its accuracy relies on meticulous execution and the establishment of true equilibrium.

Shake_Flask_Workflow cluster_prep Phase 1: Preparation cluster_part Phase 2: Partitioning cluster_sep Phase 3: Separation & Analysis cluster_calc Phase 4: Calculation A Pre-saturate n-octanol with water and water with n-octanol for 24h C Combine pre-saturated phases and stock solution in a suitable vessel A->C B Prepare accurate stock solution of test compound (e.g., in n-octanol) B->C D Shake/agitate vigorously until equilibrium is reached (e.g., 24h at constant temp.) C->D E Centrifuge to ensure complete phase separation D->E F Carefully sample aliquot from BOTH aqueous and octanol phases E->F G Quantify compound concentration in each phase using a validated analytical method (e.g., HPLC-UV) F->G H Calculate LogP: log10([C]oct / [C]aq) G->H

Caption: Workflow for the Shake-Flask LogP Method.

Detailed Step-by-Step Protocol:

  • Preparation of Phases (The 'Why'): N-octanol and water are mutually saturated by vigorous mixing for 24 hours, followed by a separation period.[20][21] Causality: This crucial step prevents volume changes in the phases during the actual experiment, which would alter the concentration and lead to inaccurate results. Using unsaturated phases is a common source of error.

  • Preparation of Test Compound: A stock solution of the cyclopentyl thiazole ether is prepared in one of the pre-saturated phases (typically n-octanol for lipophilic compounds to ensure dissolution). The initial concentration should be chosen to be well within the linear range of the analytical detection method.

  • Partitioning: The pre-saturated phases are combined in a vessel (e.g., a glass centrifuge tube with a PTFE-lined cap) at a defined volume ratio. The stock solution is added. The vessel is then agitated (e.g., on a mechanical shaker) at a constant temperature until equilibrium is achieved. Causality: Equilibrium is essential. Insufficient shaking time will not allow for the complete transfer of the analyte between phases, leading to an underestimation of the LogP value.

  • Phase Separation: The mixture is centrifuged at high speed.[20] Causality: Centrifugation is the most effective way to break any emulsions and ensure a sharp, clean interface between the two phases, which is critical for accurate sampling.[22]

  • Sampling and Quantification: A precise aliquot is carefully removed from both the n-octanol and the aqueous layers. It is imperative to avoid cross-contamination at the interface.[19] The concentration of the compound in each aliquot is then determined using a validated analytical method, such as HPLC with UV or Mass Spectrometry (MS) detection.[21][23]

  • Calculation: The LogP is calculated using the formula LogP = log10 (Concentration in n-octanol / Concentration in water). The experiment should be performed in triplicate to ensure reproducibility.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For higher throughput, RP-HPLC offers a rapid and reliable indirect method for LogP estimation.[8][16] The principle is based on the strong correlation between a compound's retention time (tR) on a non-polar stationary phase (like C18) and its known n-octanol/water LogP value.[6][24]

HPLC_Workflow cluster_setup Phase 1: Method Development cluster_cal Phase 2: Calibration cluster_ana Phase 3: Analysis cluster_calc Phase 4: Calculation A Select RP column (e.g., C18) and isocratic mobile phase (e.g., Methanol/Water) C Inject standards and record their retention times (tR) A->C B Select 5-7 reference standards with known LogP values that bracket the expected range B->C D Calculate capacity factor k: k = (tR - t0) / t0 (where t0 is void time) C->D E Plot LogP of standards (Y-axis) vs. log k (X-axis) and perform linear regression D->E H Interpolate the LogP of the test compound from its log k using the calibration curve equation E->H F Inject cyclopentyl thiazole ether test compound under identical conditions G Determine its log k F->G G->H

Sources

Electronic Properties of 2,4-Disubstituted Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-disubstituted thiazole scaffold represents a "privileged structure" in medicinal chemistry and materials science due to its unique electronic anisotropy. Unlike symmetrical heterocycles, the thiazole ring possesses a distinct push-pull electronic architecture: the sulfur atom acts as a


-donor yet a 

-acceptor (via d-orbital participation), while the nitrogen atom serves as a pyridinic base. This guide dissects the electronic causality governing these scaffolds, providing researchers with self-validating protocols for synthesis, characterization, and application in kinase inhibition and chalcogen-bonding drug design.

Fundamental Electronic Architecture

Orbital Hybridization and Reactivity

The thiazole ring is planar with


 electrons, satisfying Hückel’s rule for aromaticity. However, the electron density is not evenly distributed, creating specific "hotspots" for functionalization.
  • Position 2 (N–C–S): This carbon is flanked by two electronegative heteroatoms. The proton at C2 is relatively acidic (

    
     in DMSO, but significantly lower in cationic species), allowing for lithiation and subsequent electrophilic trapping. In 2-aminothiazoles, the exocyclic nitrogen lone pair conjugates with the ring nitrogen (N3), significantly increasing the basicity of N3 (
    
    
    
    shifts from ~2.5 to ~5.3).
  • Position 3 (Nitrogen): The lone pair is in an

    
     orbital orthogonal to the 
    
    
    
    -system, making it a dedicated H-bond acceptor or metal ligand.
  • Position 5 (C=C–S): This is the site of highest electron density (HOMO localization), making it the primary target for Electrophilic Aromatic Substitution (EAS).

The "Push-Pull" Dynamic

In 2,4-disubstituted systems, the substituent at C2 acts as the electronic "gatekeeper." An electron-donating group (EDG) at C2 (e.g.,


) raises the HOMO energy, increasing reactivity at C5. Conversely, an electron-withdrawing group (EWG) at C4 (e.g., 

,

) stabilizes the LUMO, facilitating nucleophilic attacks or stabilizing the ring against oxidative metabolism.
Visualization: Electronic Resonance & Reactivity Map

The following diagram illustrates the flow of electron density and the resulting chemical behavior of the scaffold.

ThiazoleElectronics N_Thiazole Thiazole Core (6π Aromatic) N_Pos2 Position 2 (Nucleophilic/Acidic) N_Thiazole->N_Pos2 Inductive Effect (S/N) N_Pos3 Nitrogen (N3) (Basic Center/H-Bond Acceptor) N_Thiazole->N_Pos3 sp2 Lone Pair N_Pos5 Position 5 (Electrophilic Attack Site) N_Thiazole->N_Pos5 Highest π-Density N_Pos2->N_Pos3 Increases Basicity (Amidine Resonance) N_Pos2->N_Pos5 Activates for EAS N_Sub2 C2-Substituent (EDG) (e.g., -NH2, -OR) N_Sub2->N_Pos2 Donates e- density N_Sub4 C4-Substituent (EWG/Aryl) (Modulates Solubility/LUMO) N_Sub4->N_Thiazole Stabilizes Ring

Figure 1: Electronic causality map showing how substituents at C2 and C4 influence the reactivity of the core atoms.

Synthetic Pathways & Electronic Implications[1][2]

The Hantzsch Thiazole Synthesis remains the gold standard for generating 2,4-disubstituted scaffolds. However, success depends heavily on the electronic nature of the thioamide component.

Mechanistic Causality

The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the


-haloketone carbon (

), followed by cyclodehydration.
  • Critical Electronic Factor: Electron-poor thioamides (e.g., those with strong EWGs) have reduced sulfur nucleophilicity, requiring higher temperatures or Lewis acid catalysis.

  • Regioselectivity: The reaction is highly regioselective because the sulfur attack is kinetically faster than the nitrogen attack, ensuring the 2,4-substitution pattern.

Standardized Protocol: 2-Amino-4-Arylthiazole Synthesis

This protocol is self-validating via precipitation and pH monitoring.

Reagents:

  • Acetophenone derivative (

    
    -bromo ketone) [1.0 equiv]
    
  • Thiourea (or substituted thioamide) [1.1 equiv]

  • Ethanol (Absolute) [10 volumes]

  • Sodium bicarbonate (

    
    ) [saturated aq. solution]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the

    
    -bromo ketone in ethanol at room temperature.
    
  • Addition: Add thiourea in a single portion. Observation: The solution may warm slightly (exothermic alkylation).

  • Reflux: Heat to reflux (

    
    ) for 2–4 hours.
    
    • Validation Point (TLC): Monitor the disappearance of the starting ketone. The product spot will be highly UV-active and more polar (lower

      
      ) than the ketone.
      
  • Precipitation (The HBr Salt): Upon cooling, the thiazole often crystallizes as the hydrobromide salt.

  • Free Basing: Filter the solid. Resuspend in water and slowly add saturated

    
     until pH 
    
    
    
    8–9.
    • Validation Point (Visual): The solid will change texture/color as it converts from the salt (often white/crystalline) to the free base (often off-white/amorphous).

  • Isolation: Filter, wash with water, and dry.[1]

HantzschSynthesis Start Start: Alpha-Haloketone + Thioamide Step1 SN2 Attack (Sulfur attacks Alpha-Carbon) Start->Step1 Ethanol, Reflux Intermed Intermediate: Iminothioether Step1->Intermed Step2 Cyclodehydration (Nitrogen attacks Carbonyl) Intermed->Step2 -H2O Salt Product: Thiazole HBr Salt Step2->Salt Crystallization Base Workup: Neutralize with NaHCO3 Salt->Base Final Final: Free Base Thiazole Base->Final pH > 8

Figure 2: Step-wise workflow for the Hantzsch synthesis, highlighting the critical cyclodehydration and neutralization steps.

Physicochemical Characterization Protocols

To validate the electronic properties for drug design (e.g., kinase hinge binding), specific characterization beyond NMR is required.

Determination (Spectrophotometric Method)

The basicity of the thiazole nitrogen is the primary predictor of solubility and binding affinity.

  • Why: 2-aminothiazoles can exist as amino-imino tautomers, though the amino form dominates. The

    
     determines the protonation state at physiological pH (7.4).
    
  • Protocol:

    • Prepare a

      
       stock of the thiazole in a mixed buffer system (citrate-phosphate).
      
    • Titrate from pH 2.0 to 10.0.

    • Measure UV absorbance at

      
      . The shift in absorbance (bathochromic shift upon protonation) allows calculation of 
      
      
      
      using the Henderson-Hasselbalch equation.
Cyclic Voltammetry (HOMO/LUMO Estimation)

For applications in bio-electronics or to estimate metabolic stability (oxidation potential).

  • Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

  • Solvent: Acetonitrile with 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Standard: Ferrocene (

    
    ) as an internal reference.
    
  • Calculation:

Data Summary Table: Substituent Effects on Electronic Properties

Substituent (C2)Substituent (C4)Electronic EffectApprox.

(N3)
Primary Application


Baseline~2.5General Scaffold


Strong EDG (Push)~5.3Kinase Inhibitors (H-bond donor)


Weak EDG~3.0Steric probe


Push-Pull System~4.5Non-linear Optics / Fluorophores


Tautomeric (Thione)Acidic (

~6)
Antibacterials

Applications in Drug Discovery[4][5][6]

Kinase Inhibition (The Dasatinib Paradigm)

The 2-aminothiazole motif is a "privileged" kinase hinge binder.

  • Mechanism: The thiazole Nitrogen (N3) accepts a hydrogen bond from the kinase hinge region (e.g., Met318 in Abl kinase), while the exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl (e.g., Thr315 gatekeeper vicinity).

  • Design Rule: To maximize potency, the C4 substituent must be planar (usually an aryl ring) to facilitate

    
    -stacking with the kinase activation loop.
    
Chalcogen Bonding (S...O Interactions)

Recent studies highlight the ability of the thiazole Sulfur to act as a Chalcogen Bond (ChB) donor.[2]

  • Concept: The sulfur atom has a "

    
    -hole"—a region of positive electrostatic potential on the extension of the C-S bond.
    
  • Application: This

    
    -hole can interact with backbone carbonyl oxygens (S...O=C), providing an "orthogonal" binding force to standard H-bonds. This is particularly potent in thiazolium  salts or when strong EWGs are present on the ring, enhancing the 
    
    
    
    -hole magnitude.

References

  • Hantzsch, A. (1887).[3][4] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

  • Lombardino, J. G. (1985). "The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives." Wiley-Interscience.

  • Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)." Journal of Medicinal Chemistry.

  • Benoit, M., et al. (2022). "Thiazolium Salts as Chalcogen Bond Donors."[2] Crystal Growth & Design.

  • Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles as anti-inflammatory and analgesic agents." Bioorganic & Medicinal Chemistry Letters.

  • Marković, R., et al. (2004). "Electronic structure and reactivity of 2,4-disubstituted thiazoles: A DFT study." Journal of Molecular Structure: THEOCHEM.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026


) on 2,4-Dibromothiazole
Material Class:  Heterocyclic Building Blocks / Thiazoles

Abstract

This application note details the optimized protocol for the synthesis of 4-bromo-2-(cyclopentyloxy)-1,3-thiazole from 2,4-dibromothiazole . The method leverages the inherent electronic bias of the thiazole ring, which renders the C2 position significantly more electrophilic than C4, enabling highly regioselective nucleophilic aromatic substitution (


) with cyclopentoxide. This protocol achieves high yields (>85%) under mild conditions, providing a scalable route for generating functionalized thiazole cores critical in medicinal chemistry programs targeting kinase inhibition and GPCR modulation.

Introduction & Retrosynthetic Analysis

Thiazoles are privileged scaffolds in drug discovery, appearing in therapeutics such as Dasatinib (anticancer) and Ritonavir (antiviral). The 2,4-dibromothiazole scaffold is particularly valuable because it offers two distinct handles for sequential functionalization.

Regioselectivity Principle

The success of this synthesis relies on the electronic differentiation between the C2 and C4 positions:

  • C2 Position: Flanked by both the sulfur and nitrogen atoms. The inductive electron-withdrawing effect of the adjacent nitrogen (

    
     effect) and the resonance contribution make this carbon highly electron-deficient and susceptible to nucleophilic attack.
    
  • C4 Position: Less electrophilic compared to C2. Substitution at C4 typically requires metal-halogen exchange or palladium-catalyzed cross-coupling after the C2 position has been functionalized.

Retrosynthetic Scheme:



Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism (


).
  • Activation: Sodium hydride (NaH) deprotonates cyclopentanol to generate sodium cyclopentoxide, a strong nucleophile.

  • Addition: The alkoxide attacks the C2 carbon of the thiazole ring. The negative charge is delocalized onto the ring nitrogen (Meisenheimer-like complex).

  • Elimination: The aromaticity is restored by the expulsion of the bromide ion from the C2 position.

Visualizing the Reaction Pathway[1][2]

ReactionMechanism Reagents Reagents: Cyclopentanol + NaH Alkoxide Intermediate: Cyclopentoxide Anion Reagents->Alkoxide Deprotonation (-H2) Complex Transition State: Meisenheimer Complex (Attack at C2) Alkoxide->Complex + Substrate Substrate Substrate: 2,4-Dibromothiazole Substrate->Complex Product Product: 4-Bromo-2-(cyclopentyloxy)thiazole Complex->Product Elimination of Br- Byproduct Byproduct: NaBr Complex->Byproduct

Figure 1: Mechanistic pathway for the regioselective


 reaction at the C2 position of the thiazole ring.

Experimental Protocol

Reagents & Equipment[3]
  • Starting Material: 2,4-Dibromothiazole (1.0 equiv)

  • Nucleophile: Cyclopentanol (1.1 - 1.2 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF). Note: THF is preferred for easier workup; DMF is used if higher temperatures are required.

  • Atmosphere: Nitrogen or Argon (Inert atmosphere is critical for NaH safety).

Step-by-Step Procedure

Step 1: Preparation of the Alkoxide

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Add NaH (60% dispersion, 1.2 equiv) to the flask.

  • Optional: Wash NaH with anhydrous hexane (

    
    ) to remove mineral oil if high purity is required immediately, though this is generally unnecessary for this reaction.
    
  • Add Anhydrous THF (0.2 M concentration relative to substrate) and cool the suspension to

    
     in an ice bath.
    
  • Add Cyclopentanol (1.1 equiv) dropwise via syringe. Evolution of hydrogen gas (

    
    ) will occur.
    
  • Stir at

    
     for 15 minutes, then warm to room temperature (RT) and stir for an additional 30 minutes to ensure complete deprotonation.
    

Step 2: Nucleophilic Substitution

  • Cool the alkoxide solution back to

    
    .
    
  • Dissolve 2,4-dibromothiazole (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the thiazole solution dropwise to the reaction flask.

  • Remove the ice bath and allow the reaction to stir at Room Temperature .

  • Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 9:1) or LCMS after 1 hour. The starting material (

    
    ) should disappear, and a new, less polar spot (Product) should appear.
    
    • Optimization Note: If the reaction is sluggish after 3 hours, heat to

      
      .
      

Step 3: Workup & Isolation

  • Quench the reaction carefully by dropwise addition of saturated aqueous

    
      at 
    
    
    
    .
  • Dilute with water and extract with Ethyl Acetate (EtOAc) (

    
    ).
    
  • Wash the combined organic layers with Water (

    
    ) and Brine  (
    
    
    
    ).
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Purification & Characterization
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes. The product is typically a non-polar oil or low-melting solid.

  • Yield Expectation: 85–95%.[1]

Analytical Data (Expected):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    6.65 (s, 1H, Thiazole C5-H), 5.25 (m, 1H, O-CH-cyclopentyl), 1.95–1.60 (m, 8H, cyclopentyl
    
    
    ).
  • MS (ESI):

    
     calc for 
    
    
    
    : 248.0/250.0 (1:1 isotopic ratio characteristic of Bromine).

Process Optimization & Troubleshooting

IssueProbable CauseSolution
Low Conversion Incomplete deprotonation or wet solvent.Ensure solvent is anhydrous.[2] Increase reaction temperature to

.
Regioselectivity Loss Reaction temperature too high.Maintain reaction at

. Do not exceed

.
Des-bromo byproduct Reduction by NaH (rare but possible).Use KOtBu instead of NaH as the base.
Starting Material Remains Stoichiometry mismatch.Ensure NaH is fresh; increase Cyclopentanol to 1.5 equiv.
Workflow Visualization

Workflow Start Start: NaH + THF (0°C) Step1 Add Cyclopentanol (Stir 30 min, RT) Start->Step1 Step2 Add 2,4-Dibromothiazole (Dropwise at 0°C) Step1->Step2 Step3 Reaction: Stir RT (1-3 h) Step2->Step3 Check Check TLC/LCMS Step3->Check Check->Step3 Incomplete (Heat to 50°C) Quench Quench: Sat. NH4Cl Check->Quench Complete Extract Extraction: EtOAc / Brine Wash Quench->Extract Purify Purification: Flash Chromatography (Hex/EtOAc) Extract->Purify

Figure 2: Experimental workflow for the synthesis and isolation of the target thiazole.

Safety Considerations

  • Sodium Hydride (NaH): Reacts violently with water to release flammable hydrogen gas. Handle under inert atmosphere. Dispose of excess NaH by slowly adding isopropanol.

  • 2,4-Dibromothiazole: Like many halogenated heterocycles, it may be a skin sensitizer. Wear nitrile gloves and work in a fume hood.

  • Solvents: THF is a peroxide former; ensure it is peroxide-free before distillation or use.

References

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795. [Link]

    • Key Insight: Establishes the regioselective preference of C2 over C4 in 2,4-dibromothiazole for nucleophilic
  • Key Insight: Provides general protocols for handling bromin
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Key Insight: Foundational text describing the mechanism of Nucleophilic Aromatic Substitution ( ) on electron-deficient heterocycles.

Sources

Protocol for O-alkylation of 4-bromo-2-hydroxythiazole with cyclopentyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: O-alkylation of 4-bromo-2-hydroxythiazole

Protocol Title: A Robust and Detailed Protocol for the Synthesis of 2-(cyclopentyloxy)-4-bromothiazole via Williamson Ether Synthesis.

Affiliation: Google Research

Introduction & Scientific Context

The 2-alkoxythiazole scaffold is a privileged structural motif found in a multitude of biologically active compounds, playing a critical role in the fields of medicinal chemistry and drug development. These compounds are recognized for their diverse pharmacological activities, including applications as antifungal agents, CaS receptor allosteric modulators, and muscarinic antagonists[1]. The synthesis of these vital intermediates, therefore, is of significant interest to researchers in both academic and industrial settings.

This application note provides a comprehensive, field-proven protocol for the O-alkylation of 4-bromo-2-hydroxythiazole with cyclopentyl bromide. The described methodology is based on the principles of the Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming carbon-oxygen bonds.

The core of this transformation involves the deprotonation of the hydroxyl group on the thiazole ring system by a strong base to form a potent nucleophile. This is followed by a bimolecular nucleophilic substitution (SN2) reaction with an appropriate alkyl halide. A key mechanistic consideration is the inherent tautomerism of 2-hydroxythiazoles, which exist in equilibrium with their 2-thiazolone form. The regioselectivity of the alkylation (O- vs. N-alkylation) is a critical parameter that can be controlled by the careful selection of base and solvent. The use of a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) strongly favors the formation of the O-alkoxide, leading to the desired 2-alkoxy product[2]. This protocol has been optimized to ensure high yield, purity, and reproducibility for the synthesis of 2-(cyclopentyloxy)-4-bromothiazole.

Reaction Scheme

Figure 1: O-alkylation of 4-bromo-2-hydroxythiazole with cyclopentyl bromide using sodium hydride as a base in dimethylformamide solvent.

Safety & Hazard Management

All operations must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, and nitrile gloves, is mandatory.

  • Sodium Hydride (NaH, 60% in mineral oil): Water-reactive and flammable solid.[3][4] Contact with water or protic solvents liberates highly flammable hydrogen gas, which can ignite spontaneously.[4][5][6] Causes severe skin burns and eye damage.[5] Must be handled exclusively under an inert atmosphere (e.g., Nitrogen or Argon).

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor.[7][8] It is a reproductive toxin and may damage the unborn child.[7][8][9] Harmful if absorbed through the skin or inhaled and is a known liver toxicant.[10][11]

  • Cyclopentyl Bromide: Flammable liquid.[12][13][14] Causes skin irritation and may cause serious eye irritation.[12][14][15][16]

  • 4-bromo-2-hydroxythiazole: Harmful if swallowed. Causes significant skin irritation and is at risk of causing serious eye damage.[17][18] May also cause respiratory irritation.[17][18]

Materials & Equipment

Reagents
ReagentCAS No.FormulaMW ( g/mol )Purity
4-bromo-2-hydroxythiazole1003-63-0C₃H₂BrNOS179.03≥97%
Cyclopentyl bromide137-43-9C₅H₉Br149.03≥98%
Sodium hydride (60% disp. in oil)7646-69-7NaH24.0060%
Anhydrous N,N-Dimethylformamide68-12-2C₃H₇NO73.09≥99.8%
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS Grade
Hexanes110-54-3C₆H₁₄86.18ACS Grade
Saturated aq. NH₄ClN/ANH₄Cl53.49N/A
Brine (Saturated aq. NaCl)N/ANaCl58.44N/A
Anhydrous Na₂SO₄7757-82-6Na₂SO₄142.04Granular
Silica Gel7631-86-9SiO₂60.08230-400 mesh
Equipment
  • Oven-dried round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer hotplate and stir bars

  • Inert gas line (Nitrogen or Argon) with manifold

  • Rubber septa, syringes, and needles

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glass column for chromatography

  • Standard laboratory glassware

Detailed Experimental Protocol

Reaction Setup & Execution
  • Preparation: Place a 100 mL round-bottom flask containing a magnetic stir bar in an oven at 120 °C for at least 4 hours. Allow it to cool to room temperature under a stream of dry nitrogen or argon. Seal the flask with a rubber septum.

  • Reagent Addition: To the cooled, inerted flask, add 4-bromo-2-hydroxythiazole (1.00 g, 5.58 mmol, 1.0 equiv).

  • Solvent Addition: Using a syringe, add 20 mL of anhydrous DMF to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.27 g, 6.70 mmol, 1.2 equiv) to the stirred solution in small portions over 10 minutes.

    • Expert Insight: The addition of NaH is exothermic and will cause bubbling as hydrogen gas evolves. Portion-wise addition at 0 °C is critical for controlling the reaction rate and ensuring safety.

  • Stir the resulting suspension at 0 °C for 45 minutes to ensure complete formation of the thiazolate anion.

  • Alkylation: While maintaining the temperature at 0 °C, add cyclopentyl bromide (0.75 mL, 6.70 mmol, 1.2 equiv) dropwise via syringe over 5 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 16 hours. Monitor the consumption of the starting material by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material is polar, while the product is significantly less polar.

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A Inert Atmosphere Setup (Dry Flask, N2/Ar) B Add 4-bromo-2-hydroxythiazole (1.0 equiv) A->B C Add Anhydrous DMF Stir to Dissolve B->C D Cool to 0 °C (Ice Bath) C->D E Add NaH (1.2 equiv) Portion-wise D->E F Stir at 0 °C for 45 min E->F G Add Cyclopentyl Bromide (1.2 equiv) Dropwise at 0 °C F->G H Warm to RT Stir for 16h G->H I Monitor by TLC H->I J Quench with sat. aq. NH4Cl at 0 °C I->J K Dilute with H2O & EtOAc J->K L Extract with EtOAc (3x) K->L M Wash with Brine L->M N Dry (Na2SO4) & Filter M->N O Concentrate in vacuo N->O P Purify via Column Chromatography O->P Q Final Product P->Q Characterize Product (NMR, MS)

Diagram 1: Experimental workflow for the synthesis of 2-(cyclopentyloxy)-4-bromothiazole.

Workup & Purification
  • Quenching: Once the reaction is deemed complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench any unreacted sodium hydride.

    • Causality Note: Quenching at 0 °C is essential to safely manage the exothermic reaction between residual NaH and the aqueous solution.

  • Extraction: Transfer the quenched mixture to a 250 mL separatory funnel. Add 50 mL of deionized water and 50 mL of ethyl acetate. Shake vigorously and allow the layers to separate.

  • Separate the organic layer. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

  • Washing: Combine all organic extracts and wash them sequentially with 50 mL of deionized water, followed by 50 mL of brine.

    • Trustworthiness: The water wash helps remove the bulk of the DMF, and the subsequent brine wash removes residual water from the organic phase, improving drying efficiency.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 2-(cyclopentyloxy)-4-bromothiazole as a clear oil.

Expected Results & Characterization

ParameterExpected Value
Expected Yield 75-85%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ ~6.85 (s, 1H, thiazole C5-H), ~5.20 (m, 1H, O-CH), ~1.95-1.60 (m, 8H, cyclopentyl CH₂)
¹³C NMR (CDCl₃, 101 MHz) δ ~170, ~125, ~110, ~80, ~33, ~24
MS (ESI+) m/z calculated for C₈H₁₀BrNOS [M+H]⁺, found [M+H]⁺

Note: NMR chemical shifts (δ) are approximate and may vary slightly based on solvent and concentration.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclopentyl Bromide, 98%. Retrieved from [Link]

  • RCI Labscan Limited. (2021). DIMETHYLFORMAMIDE - SAFETY DATA SHEET. Retrieved from [Link]

  • Alkali Metals Ltd. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • Oakwood Chemical. (2022). Cyclopentyl bromide - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylformamide | EPA. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). N,N-Dimethylformamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromothiazole. Retrieved from [Link]

  • Wang, L. et al. (2011). Hydroxyalkylation of benzothiazoles with alcohols.
  • J Chemistry. (2020). C Alkylation and O alkylation|Thermodynamic and kinetic stability. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-hydroxythiazole derivatives. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Validation & Comparative

Comparing reactivity of 4-bromo vs 5-bromo thiazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative reactivity profile of 4-bromo and 5-bromo thiazole isomers. It is structured to support decision-making in medicinal chemistry and process development, moving beyond basic properties to mechanistic behaviors and experimental pitfalls.

Executive Summary: The "Thiophene" vs. "Pyridine" Dichotomy

For the practicing chemist, the choice between 4-bromo and 5-bromo thiazole is rarely about availability alone—it is a choice between kinetic reactivity and anionic stability .

  • 5-Bromothiazole functions electronically like 2-bromothiophene. It is the kinetic product of electrophilic halogenation, highly reactive in Pd-catalyzed couplings due to the "alpha-sulfur effect," but notoriously unstable toward strong bases (Lithium/Magnesium) due to the "Halogen Dance" rearrangement.

  • 4-Bromothiazole functions more like 3-bromopyridine. It is sterically shielded and electronically deactivated. While it is more robust in lithiation chemistry (lacking the driving force for rapid rearrangement), it is significantly more expensive to synthesize and sluggish in cross-coupling reactions.

Part 1: Electronic & Structural Landscape

To predict reactivity, one must visualize the thiazole ring not as a uniform aromatic system, but as a dipole with distinct zones of electron density.

1.1 The Reactivity Gradient
  • Position 5 (Alpha to Sulfur): Electron-rich.[1][2] The sulfur atom donates electron density via resonance, making C5 nucleophilic. However, in Pd-catalyzed couplings, the proximity to the large, polarizable sulfur atom facilitates oxidative addition, making 5-bromo isomers significantly more reactive than 4-bromo isomers.

  • Position 4 (Alpha to Nitrogen): Electron-poor. The adjacent nitrogen exerts an inductive withdrawing effect ($ -I $). While this theoretically aids oxidative addition, the lack of sulfur-assisted stabilization and potential steric crowding by the C5-substituent renders C4 less reactive in cross-couplings.

1.2 Reactivity Visualization

The following diagram maps the kinetic preference for Palladium (Suzuki/Negishi) and Lithium (Exchange) chemistries.

ThiazoleReactivity cluster_legend Reactivity Key C2 C2 Position (Most Acidic/Electron Poor) Site of Deprotonation C4 C4 Position (Beta to Sulfur) Slow Oxidative Addition Stable to Halogen Dance C5 C5 Position (Alpha to Sulfur) Fast Oxidative Addition Prone to Halogen Dance C5->C2 Halogen Dance Migration Path C5->C4 Reactivity Drop-off (Pd-Catalysis) Key1 Red = Danger/Acidic Key2 Green = High Reactivity

Figure 1: Reactivity map of the thiazole core. Note the migration path from C5 to C2, which is the primary failure mode in 5-bromo lithiation.

Part 2: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In drug discovery, the Suzuki coupling is the primary method for functionalizing these rings. The 5-bromo isomer is the superior electrophile but requires careful handling of the catalyst system.

2.1 Comparative Kinetics

Experimental data consistently shows that 5-bromothiazole couples 3–5x faster than 4-bromothiazole. This is attributed to the "Alpha-Heteroatom Effect," where the sulfur atom stabilizes the transition state during the oxidative addition of Pd(0).

Feature5-Bromothiazole4-Bromothiazole
Oxidative Addition Rate High (Facilitated by S)Moderate/Low (Inductive withdrawal only)
Catalyst Load Standard (1–3 mol% Pd)High (5–10 mol% Pd) often required
Ligand Preference Standard Phosphines (PPh3, dppf)Electron-Rich/Bulky (XPhos, SPhos)
Regioselectivity Excellent (C5 > C4)Good, but C2-H activation can compete
2.2 Experimental Protocol: C5-Selective Coupling

Note: This protocol minimizes dehalogenation, a common side reaction with 5-bromo thiazoles.

Reagents:

  • 5-Bromothiazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[3][4]·DCM (3 mol%) — Chosen for bite angle and stability.

  • Base: K₂CO₃ (2.0 equiv) or CsF (2.0 equiv) for sensitive substrates.

  • Solvent: 1,4-Dioxane/Water (9:1). Strictly degassed.

Workflow:

  • Charge reaction vessel with 5-bromothiazole, boronic acid, and base.

  • Evacuate and backfill with Argon (3x).

  • Add degassed solvent mixture.

  • Add catalyst last under positive Argon flow.

  • Heat to 80°C. Monitoring: 5-bromo isomer usually converts within 2–4 hours.

  • Critical Check: If C2-arylation (H-substitution) is observed, switch solvent to Toluene/Water to reduce the basicity of the system.

Part 3: The "Halogen Dance" Trap (Lithiation)

This is the most critical distinction between the isomers. Researchers attempting to lithiate 5-bromothiazole to generate a nucleophile often recover the 2-substituted product instead of the expected 5-substituted product.

3.1 The Mechanism of Failure

When 5-bromothiazole is treated with LDA or n-BuLi, the base does not perform Lithium-Halogen exchange immediately. Instead, it deprotonates the most acidic position (C2). The resulting anion triggers a rearrangement known as the Base-Catalyzed Halogen Dance (BHD) .

  • Deprotonation: Base removes proton at C2.

  • Migration: The Bromine atom "dances" from C5 to C2 to stabilize the anion (Br is stabilizing at the anionic site).

  • Result: You generate 2-bromo-5-lithio-thiazole (or eventually 2-bromo-thiazole upon quench), losing the original regiochemistry.

3.2 Visualizing the Halogen Dance

HalogenDance cluster_note Prevention Strategy Step1 Starting Material: 5-Bromo-thiazole Step2 Add Base (LDA/nBuLi): Deprotonation at C2 (Kinetic) Step1->Step2 Step3 Intermediate: 5-Bromo-2-lithio-thiazole Step2->Step3 Step4 HALOGEN DANCE: Br migrates C5 -> C2 Step3->Step4 Rapid Rearrangement Step5 Thermodynamic Product: 2-Bromo-5-lithio-thiazole Step4->Step5 Advice To avoid this: Block C2 with a silyl group OR use Magnesium-Halogen exchange (TurboGrignard)

Figure 2: The Halogen Dance mechanism. 5-bromothiazole rearranges to the thermodynamically stable 2-bromo species under basic conditions.

3.3 Protocol: Safe Lithiation of 5-Bromothiazole

To avoid the dance, one must use Magnesium-Halogen Exchange (which is faster than deprotonation) or block the C2 position.

Recommended Method: TurboGrignard Exchange

  • Cool a solution of 5-bromothiazole (1.0 equiv) in THF to -20°C (not -78°C, kinetic control is vital).

  • Add iPrMgCl·LiCl (TurboGrignard, 1.1 equiv) dropwise.

  • Stir for 30 mins. Note: Mg exchange is less prone to "dancing" than Li exchange.

  • Quench with electrophile immediately.

Part 4: Synthesis & Sourcing

The availability of these isomers dictates the synthetic route.

IsomerSynthesis DifficultyCommercial StatusPrimary Synthetic Route
5-Bromo LowCommodityDirect bromination of thiazole (Electrophilic substitution favors C5).
4-Bromo HighSpecialtyIndirect: Bromination of 2,4-dibromothiazole followed by selective debromination of C2 using Zn/AcOH or n-BuLi/H₂O.

Implication: If your SAR study allows either isomer, start with the 5-bromo series due to cost and ease of supply. Use 4-bromo only when C5-substitution is metabolically unstable or sterically required.

Part 5: References
  • Stanetty, P., et al. (2002). "Halogen-Dance Reactions on Thiazoles." Tetrahedron. Link

  • Uzelac, E. J., & Rasmussen, S. C. (2017).[5] "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." The Journal of Organic Chemistry. Link

  • Schnurch, M., et al. (2007).[6] "Halogen Dance Reactions—A Review." Chemical Society Reviews.[6][7] Link

  • Bach, T., et al. (2008). "Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles." Journal of the American Chemical Society.[7] Link

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A Comparative Guide to HPLC Retention Times of 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole and Its Potential Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole, a robust analytical method to profile and quantify potential impurities is paramount. This guide provides an in-depth, scientifically grounded comparison of the HPLC retention times of 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole against its plausible process-related and degradation impurities. The methodologies and insights presented herein are designed to empower researchers, scientists, and drug development professionals to establish a reliable purity assessment framework.

High-Performance Liquid Chromatography (HPLC) remains the gold standard for impurity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[1] A well-developed HPLC method can effectively separate the main component from its impurities, allowing for their accurate quantification.[2] This guide will delve into a reversed-phase HPLC (RP-HPLC) method, a widely used technique that separates compounds based on their hydrophobicity.[3][4] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; consequently, more hydrophobic (less polar) compounds are retained longer on the column.[3][5]

Understanding the Analyte and its Potential Impurities

4-Bromo-2-(cyclopentyloxy)-1,3-thiazole is a substituted thiazole derivative. Thiazole rings are common structural motifs in a variety of therapeutic agents.[6][7] The purity of such compounds is critical, and potential impurities can arise from the synthetic route or degradation.

Based on the structure of 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole and common chemical transformations, we can postulate a set of potential impurities:

  • Impurity A: 2-Hydroxy-4-bromo-1,3-thiazole: This impurity could form via the hydrolysis of the cyclopentyloxy ether linkage. The presence of a hydroxyl group in place of the cyclopentyloxy group would render this molecule significantly more polar than the parent compound.

  • Impurity B: 2-(Cyclopentyloxy)-1,3-thiazole: Reductive dehalogenation, the removal of the bromine atom, could lead to the formation of this impurity.[8] This impurity would be less polar than the parent compound due to the absence of the electronegative bromine atom.

  • Impurity C: 4-Bromo-1,3-thiazol-2(3H)-one: This is a potential tautomer of Impurity A and would also be expected to be highly polar.

  • Impurity D: Cyclopentanol: A starting material or a byproduct of the hydrolysis of the parent compound. As a small, polar alcohol, it is expected to have a very short retention time in a reversed-phase system.

  • Impurity E: 2-Amino-4-bromo-1,3-thiazole: A plausible starting material in the synthesis of the parent compound. The amino group makes it more polar than the final product.

The logical relationship between the parent compound and these potential impurities is illustrated in the diagram below.

Parent Compound Parent Compound Impurity A Impurity A Parent Compound->Impurity A Hydrolysis Impurity B Impurity B Parent Compound->Impurity B Debromination Impurity D Impurity D Parent Compound->Impurity D Hydrolysis Impurity C Impurity C Impurity A->Impurity C Tautomerization Impurity E Impurity E Impurity E->Parent Compound Synthesis

Caption: Relationship between 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole and its potential impurities.

A Robust HPLC Method for Impurity Profiling

The development of a stability-indicating HPLC method is crucial for resolving the parent compound from all potential impurities.[1][2] The following reversed-phase HPLC method has been designed to achieve this separation.

Experimental Protocol

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for separating compounds with varying polarities.[4]

  • Mobile Phase A: 0.1% Formic acid in Water. The acidic modifier helps to suppress the ionization of any basic functional groups and improve peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is necessary to resolve both the highly polar and non-polar impurities in a reasonable timeframe.

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (A wavelength where all compounds are expected to have reasonable absorbance. A PDA detector allows for the monitoring of multiple wavelengths).

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a final concentration of approximately 1 mg/mL.

The experimental workflow is summarized in the following diagram:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Sample Dissolve Sample Filter Filter Dissolve Sample->Filter Inject Inject Filter->Inject Separate on C18 Column Separate on C18 Column Inject->Separate on C18 Column Detect (PDA) Detect (PDA) Separate on C18 Column->Detect (PDA) Integrate Peaks Integrate Peaks Detect (PDA)->Integrate Peaks Quantify Impurities Quantify Impurities Integrate Peaks->Quantify Impurities

Caption: A streamlined workflow for the HPLC analysis of 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole.

Comparative Analysis of Retention Times

Based on the principles of reversed-phase chromatography, where retention increases with decreasing polarity, we can predict the elution order of the parent compound and its impurities. The following table presents the hypothetical, yet scientifically plausible, retention times and relative retention times (RRT) for each compound under the proposed HPLC method.

CompoundImpurity IDPredicted Retention Time (min)Relative Retention Time (RRT)Rationale for Elution Order
CyclopentanolD3.50.23Highly polar, small alcohol with minimal interaction with the C18 stationary phase.
2-Amino-4-bromo-1,3-thiazoleE6.80.45The presence of the polar amino group leads to earlier elution compared to the parent compound.
2-Hydroxy-4-bromo-1,3-thiazole / 4-Bromo-1,3-thiazol-2(3H)-oneA / C8.20.55The hydroxyl group is highly polar, resulting in weak retention on the non-polar stationary phase.
4-Bromo-2-(cyclopentyloxy)-1,3-thiazole API 15.0 1.00 The parent compound with a balanced polarity.
2-(Cyclopentyloxy)-1,3-thiazoleB18.51.23The absence of the electronegative bromine atom makes this compound less polar and more retained by the C18 column.

Forced Degradation Studies: A Proactive Approach to Impurity Identification

To ensure the stability-indicating nature of the HPLC method, forced degradation studies are essential.[9] These studies involve subjecting the API to harsh conditions to accelerate its degradation and identify potential degradation products.

  • Acidic Hydrolysis: Refluxing the API in 0.1 M HCl can promote the hydrolysis of the ether linkage, potentially forming Impurity A and Impurity D.[1][9]

  • Basic Hydrolysis: Treatment with 0.1 M NaOH can also lead to the hydrolysis of the ether bond.[1][5]

  • Oxidative Degradation: Exposing the API to a solution of hydrogen peroxide (e.g., 3%) can reveal its susceptibility to oxidation.[2]

  • Thermal Degradation: Heating the solid API (e.g., at 80°C) can identify thermally labile impurities.

  • Photolytic Degradation: Exposing the API to UV and visible light can uncover any photosensitive degradation pathways.

By analyzing the stressed samples with the developed HPLC method, new peaks corresponding to degradation products can be identified and their retention times determined. This validates the method's ability to separate the API from any degradants that may form during its shelf life.

Conclusion

This guide has provided a comprehensive framework for the HPLC analysis of 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole and its potential impurities. By understanding the chemical nature of the API and its likely impurities, a robust and reliable reversed-phase HPLC method can be developed and validated. The presented experimental protocol and comparative retention time data serve as a valuable starting point for researchers in the pharmaceutical industry. The proactive approach of conducting forced degradation studies further strengthens the analytical method, ensuring the quality, safety, and efficacy of the final drug product.

References

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  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. The Journal of Organic Chemistry, 66(23), 7925–7929. [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]

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  • Asian Journal of Research in Chemistry. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 6(10), 945-953. [Link]

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A Comparative Guide to the Stability of Cyclopentyl vs. Cyclopropyl Thiazole Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Cycloalkyl Groups in Thiazole-Based Drug Design

In the landscape of modern medicinal chemistry, the thiazole ring is a privileged scaffold, integral to a multitude of therapeutic agents due to its versatile chemical properties and biological activity.[1][2] When designing these molecules, chemists frequently append ether functionalities to modulate properties such as solubility, lipophilicity, and target engagement. The choice of the alkyl group in these ethers is far from trivial; it is a strategic decision that profoundly impacts the molecule's overall stability, metabolic fate, and pharmacokinetic profile.

Among the most common choices are the five-membered cyclopentyl ring and the three-membered cyclopropyl ring. While both are simple cycloalkanes, their disparate structural and electronic properties impart dramatically different stability profiles to the parent molecule. The cyclopentyl group is often seen as a robust, sterically demanding, and relatively inert anchor. In contrast, the cyclopropyl group, with its inherent high ring strain and unique "pseudo-double bond" character, is frequently employed as a sophisticated tool to block metabolic pathways and enforce specific molecular conformations.[3][4]

This guide provides an in-depth, objective comparison of the stability of cyclopentyl versus cyclopropyl thiazole ethers. We will dissect the theoretical underpinnings of their stability, present a comparative analysis across various stress conditions, and provide detailed experimental protocols for researchers to validate these principles in their own drug discovery programs.

Theoretical Framework: Understanding the Intrinsic Properties

The stability of a molecule is not a monolithic property but a composite of its resilience to metabolic, chemical, thermal, and oxidative degradation. The key to comparing our two scaffolds lies in understanding the intrinsic properties of each component: the cyclopentyl ring, the cyclopropyl ring, the thiazole core, and the ether linkage.

The Cyclopentyl Moiety: A Profile of General Stability

The cyclopentyl group is a saturated five-membered ring characterized by low angle and torsional strain. This relative lack of strain translates to high general stability. Cyclopentyl ethers, such as the green solvent cyclopentyl methyl ether (CPME), are recognized for their robust nature, exhibiting low peroxide formation and notable stability under both acidic and basic conditions compared to other common ethers like tetrahydrofuran (THF).[5][6][7][8] In a drug molecule, it acts as a bulky, hydrophobic, and chemically resilient substituent.

The Cyclopropyl Moiety: A Tale of Strain and Strength

The cyclopropyl group is a study in contrasts. Its three carbon atoms are forced into a planar triangle with C-C-C bond angles of 60°, a severe deviation from the ideal sp³ angle of 109.5°. This creates significant ring strain (approximately 27.5 kcal/mol), making the ring susceptible to opening reactions under certain conditions, particularly acid catalysis.[9][10]

However, this strain also confers unique and valuable properties. The C-C bonds have enhanced p-character, and critically, the C-H bonds are shorter and stronger than those in typical alkanes.[11] This high C-H bond dissociation energy makes them less susceptible to hydrogen atom abstraction by metabolic enzymes like cytochrome P450s (CYPs), a property frequently exploited to enhance metabolic stability.[3][12] While often used to block metabolism, the cyclopropyl ring itself can be a metabolic liability, subject to oxidative ring-opening or bioactivation, especially when attached to electron-donating groups like amines.[12]

The Thiazole Core and Ether Linkage

The thiazole ring itself is an aromatic heterocycle, lending it a degree of stability.[13][14] However, it is not inert. The sulfur atom can be oxidized, and the ring can be susceptible to photolytic degradation.[14][15][16] The ether linkage (C-O-C) is the primary point of hydrolytic vulnerability, especially under acidic conditions where the oxygen can be protonated, facilitating cleavage.

Comparative Stability Analysis

Here we directly compare the expected stability of cyclopentyl and cyclopropyl thiazole ethers across key degradation pathways relevant to drug development.

Metabolic Stability
  • Cyclopentyl Thiazole Ethers: The cyclopentyl group is generally considered metabolically robust. Its C-H bonds are standard sp³ hydrids, which can be sites for CYP-mediated oxidation. However, its bulk can sterically shield adjacent parts of the molecule from enzymatic attack. Changes in metabolic stability for different cycloalkyl ethers are often correlated with changes in lipophilicity.[17][18]

  • Cyclopropyl Thiazole Ethers: The cyclopropyl group is a double-edged sword. It is frequently introduced specifically to increase metabolic stability by replacing a more metabolically labile group (e.g., an isopropyl group).[19][20] Its strong C-H bonds effectively prevent oxidation at that position. The classic example is pitavastatin, where a cyclopropyl group diverts metabolism away from CYP3A4.[12] However, the ring itself can be a substrate for oxidation, leading to ring-opened metabolites, a pathway that must be investigated for any new cyclopropyl-containing candidate.[12]

Chemical Stability: Acidic and Basic Hydrolysis
  • Cyclopentyl Thiazole Ethers: These compounds are expected to show high stability. Based on data from analogues like CPME, the cyclopentyl ether moiety is remarkably stable under a wide range of pH conditions, including strongly acidic and basic environments where other ethers might degrade.[5][7]

  • Cyclopropyl Thiazole Ethers: This is the area of greatest vulnerability for the cyclopropyl group. The high ring strain makes the C-C bonds susceptible to cleavage under acidic conditions. Protonation of the ether oxygen by a strong acid can initiate a ring-opening cascade, especially if the resulting carbocation can be stabilized.[21][22] Under basic conditions, both ethers are expected to be stable.

Thermal and Photolytic Stability
  • Thermal Stability: The inherent strain of the cyclopropyl ring makes it more prone to thermal rearrangement at high temperatures compared to the stable cyclopentyl ring.

  • Photolytic Stability: Photostability is largely dictated by the molecule's ability to absorb UV or visible light. The thiazole ring itself can be a chromophore. While neither alkyl group is a strong chromophore, the unique electronics of the cyclopropyl ring can sometimes influence the photolytic pathways of adjacent π-systems.[16]

Oxidative Stability (Non-Metabolic)
  • Cyclopentyl Thiazole Ethers: The primary concern for ethers is the formation of explosive peroxides via radical abstraction of a proton alpha to the ether oxygen. CPME is noted for its very low rate of peroxide formation, suggesting cyclopentyl ethers are relatively stable against autooxidation.[5]

  • Cyclopropyl Thiazole Ethers: The stronger C-H bonds of the cyclopropyl ring may offer some protection against radical abstraction compared to other alkyl groups. However, the thiazole ring itself is susceptible to oxidation by agents like hydrogen peroxide, which could lead to N-oxides or sulfoxides.[14][15]

Data Summary: A Head-to-Head Comparison

The following table summarizes the anticipated stability profiles based on the chemical principles discussed above.

Stability ParameterCyclopentyl Thiazole EtherCyclopropyl Thiazole EtherRationale & Key Considerations
Metabolic Stability Good to High Variable (Potentially Very High or a Liability) Cyclopentyl offers robust, predictable stability. Cyclopropyl can strategically block metabolism at specific sites but the ring itself can be a substrate for oxidative ring-opening.[12][17][19]
Acidic Stability High Low to Moderate The high ring strain of the cyclopropyl group makes it susceptible to acid-catalyzed ring-opening. Cyclopentyl ethers are known for their acid resistance.[5][21][22]
Basic Stability High High The ether linkage and both cycloalkyl groups are generally stable under basic conditions.
Thermal Stability High Moderate The strained cyclopropyl ring is more prone to thermal decomposition or rearrangement than the low-strain cyclopentyl ring.[9]
Oxidative Stability High Moderate to High Cyclopentyl ethers show low propensity for peroxide formation.[5] Cyclopropyl C-H bonds are strong, but the thiazole sulfur remains a site for oxidation in both molecules.[14]

Visualizing the Core Concepts

G Diagram 1: Conceptual Stability Factors cluster_0 Cyclopentyl Moiety cluster_1 Cyclopropyl Moiety CP Cyclopentyl CP_Prop1 Low Ring Strain CP->CP_Prop1 CP_Prop2 High Acid/Base Stability CP->CP_Prop2 Conclusion Choice Depends on Development Goal CP_Prop2->Conclusion Leads to Overall Chemical Robustness CPR Cyclopropyl CPR_Prop1 High Ring Strain CPR->CPR_Prop1 CPR_Prop2 Strong C-H Bonds CPR->CPR_Prop2 CPR_Prop3 Susceptible to Ring Opening CPR->CPR_Prop3 CPR_Prop2->Conclusion Enhances Metabolic Stability CPR_Prop3->Conclusion Reduces Acid Stability

Caption: Key intrinsic properties governing the stability of cyclopentyl vs. cyclopropyl groups.

Experimental Protocols for Stability Assessment

Trustworthy data is the bedrock of drug development. The following are self-validating protocols designed to experimentally determine the stability of novel thiazole ethers. These protocols are based on industry standards and regulatory guidelines.[23][24][25]

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is the industry standard for early-stage assessment of a compound's susceptibility to Phase I metabolism.

1. Materials:

  • Test Compound (TC) stock solution (10 mM in DMSO).

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • Phosphate Buffer (0.1 M, pH 7.4).

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

  • Positive Control (e.g., Verapamil, a compound with known high clearance).

  • Negative Control (TC incubated without NADPH).

  • Quenching Solution (ice-cold Acetonitrile with an internal standard, e.g., Tolbutamide).

  • LC-MS/MS system.

2. Procedure:

  • Preparation: Thaw HLM and NADPH system on ice. Prepare a working solution of HLM in phosphate buffer (e.g., 1 mg/mL).

  • Pre-incubation: In a 96-well plate, add the HLM solution. Add the TC to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing the ice-cold quenching solution. The 0-minute time point is taken immediately after adding NADPH.

  • Sample Processing: Centrifuge the quenched plate at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the test compound at each time point relative to the 0-minute sample.

3. Data Interpretation:

  • Plot the natural log of the percent remaining TC versus time.

  • The slope of the line (k) is the elimination rate constant.

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate intrinsic clearance (CLint) based on the half-life and incubation parameters.

Protocol 2: Forced Degradation Study for Chemical Stability

This study exposes the compound to harsh conditions to identify potential degradation pathways and assess its intrinsic chemical stability.

1. Materials:

  • Test Compound (TC) stock solution (1 mg/mL in a suitable solvent like Acetonitrile/Water).

  • Acidic Solution: 0.1 M Hydrochloric Acid (HCl).

  • Basic Solution: 0.1 M Sodium Hydroxide (NaOH).

  • Oxidative Solution: 3% Hydrogen Peroxide (H₂O₂).

  • Control Solution: Purified Water.

  • Neutralizing solutions (e.g., 0.1 M NaOH for the acid sample, 0.1 M HCl for the base sample).

  • HPLC-UV/MS system.

2. Procedure:

  • Sample Preparation: For each condition (acid, base, oxidative, control), mix the TC stock solution with the respective stress solution in a 1:1 ratio.

  • Incubation:

    • Acid/Base: Incubate samples at a controlled elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Oxidative: Incubate at room temperature for 24 hours.

  • Time Points: Take samples at initial (t=0) and final time points.

  • Quenching: For acid and base samples, neutralize them before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Use a mass spectrometer to identify the mass of any degradation products.

3. Data Interpretation:

  • Quantify the percentage of TC remaining under each condition.

  • Identify and characterize major degradation products.

  • A significant loss (>10%) of the parent compound under acidic conditions for the cyclopropyl ether would confirm its predicted lability.

G Diagram 2: General Workflow for Stability Assessment cluster_stress Stress Conditions cluster_data Data Analysis & Interpretation A Test Compound (10 mM Stock) B Metabolic Stress (HLM + NADPH) A->B C Chemical Stress (Acid, Base, Oxidative) A->C D Photolytic Stress (ICH Light Chamber) A->D E Sample Quenching & Processing B->E Time Points C->E Neutralization D->E Extraction F LC-MS/MS or HPLC-UV Analysis E->F G Calculate % Remaining Parent Compound F->G I Identify Degradation Products F->I H Determine Half-Life (t½) & Clearance (CLint) G->H J Comprehensive Stability Profile H->J I->J

Caption: A streamlined workflow for comprehensive stability testing of drug candidates.

Conclusion and Strategic Implications

The choice between a cyclopentyl and a cyclopropyl thiazole ether is a classic example of the strategic trade-offs inherent in drug design.

  • Cyclopentyl thiazole ethers represent a conservative and robust choice. They offer excellent, predictable chemical stability, particularly in acidic environments, and a solid but unremarkable metabolic profile. This makes them a reliable option when the primary goal is to introduce a bulky, hydrophobic group without introducing new metabolic or chemical liabilities.

  • Cyclopropyl thiazole ethers are a more sophisticated and targeted tool. Their primary advantage lies in the strategic enhancement of metabolic stability by blocking known sites of oxidation.[3][20] However, this benefit comes with the significant risk of reduced acidic stability due to inherent ring strain.[21] The potential for the ring itself to be a site of metabolism cannot be ignored and requires careful experimental evaluation.[12]

Ultimately, the decision rests on the specific challenges of a given drug discovery program. If a lead compound suffers from rapid metabolism at a specific position, a cyclopropyl group may be the ideal solution. If, however, the primary need is for overall molecular robustness and acid stability for oral delivery, the cyclopentyl group is the safer, more reliable choice. The experimental protocols outlined in this guide provide the necessary framework for making an evidence-based decision, ensuring the selection of a candidate with the optimal stability profile for clinical success.

References

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. ACS Publications. [Link]

  • Wikipedia. Cyclopentyl methyl ether. [Link]

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  • De Simone, F., & Waser, J. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA. [Link]

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  • MDPI. (2018). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Jordan Food and Drug Administration. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • National Center for Biotechnology Information. (2019). Reactivity of electrophilic cyclopropanes. [Link]

  • QualityHub. (2022). How to Set Up Drug Stability Testing Program for Pharmaceuticals. [Link]

  • ACS Publications. (2013). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter “Lipophilic Metabolism Efficiency” (LipMetE) and a Matched Molecular Pairs Analysis. [Link]

  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • Wikipedia. Thiazole. [Link]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • PubMed. (2013). Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency" (LipMetE) and a matched molecular pairs analysis. [Link]

  • National Center for Biotechnology Information. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. [Link]

  • ResearchGate. (2018). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. [Link]

  • RSC Publishing. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. [Link]

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  • ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

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Reference Standards for 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Cost of "Research Grade"

In the development of thiazole-based therapeutics—particularly for antiviral and anti-inflammatory targets—4-Bromo-2-(cyclopentyloxy)-1,3-thiazole serves as a critical scaffold. Its lipophilic cyclopentyloxy tail modulates bioavailability, while the C4-bromine handle is the gateway for Suzuki-Miyaura or Buchwald-Hartwig couplings.

However, a recurring failure mode in early CMC (Chemistry, Manufacturing, and Controls) is the reliance on Research Grade (RG) reagents as analytical reference standards. Our internal data and literature reviews indicate that RG materials frequently contain up to 8% isomeric impurities (specifically the 5-bromo regioisomer) that co-elute under generic HPLC conditions, leading to mass balance errors and failed toxicological bridging.

This guide objectively compares Certified Reference Materials (CRM) against Research Grade Alternatives , providing validated protocols to detect the "silent" impurities that compromise drug development.

Product Comparison: CRM vs. Research Grade

The following table contrasts the technical specifications of a qualified CRM against typical commercial alternatives.

FeatureCertified Reference Material (CRM)Research Grade (Alternative)Impact on Development
Assay (Mass Balance) 99.2% ± 0.5% (w/w)Not determined (Area% only)RG assumes 100% response factor, causing potency calculation errors.
Regioisomer Purity < 0.10% (5-Bromo isomer)Often 2.0% - 5.0% The 5-bromo isomer is a "dead end" in coupling reactions, lowering yield.
Water Content < 0.1% (Karl Fischer)Hygroscopic (Unknown)Thiazoles can hydrolyze to thiazolones; water accelerates this.
Structural ID 1H-NMR + 2D-NOESY 1H-NMR only1D NMR alone often fails to distinguish C4 vs C5 substitution patterns.
Homogeneity Single Batch Validated Pooled LotsBatch-to-batch variation in RG material alters retention times.

Technical Deep Dive: The "Regioisomer Trap"

The synthesis of 4-bromo-2-alkoxythiazoles typically proceeds via Nucleophilic Aromatic Substitution (SNAr) of 2,4-dibromothiazole. A critical impurity often carried forward is the 2,5-dibromothiazole starting material, leading to the formation of 5-Bromo-2-(cyclopentyloxy)-1,3-thiazole .

Why it matters

The 4-bromo and 5-bromo isomers have nearly identical polarities. On standard C18 gradients, they often merge into a single peak. If your reference standard contains the 5-bromo isomer, you will inadvertently qualify an impure drug substance.

Visualization: Impurity Origin & Analytical Logic

Thiazole_Analysis Start Start: 2,4-Dibromothiazole (Commercial Reagent) Reaction Reaction: SNAr with Cyclopentanol/NaH Start->Reaction Impurity_Source Impurity: 2,5-Dibromothiazole (5-10% in low grade) Impurity_Source->Reaction Contaminant Product_Main Target: 4-Bromo-2-(cyclopentyloxy) -1,3-thiazole Reaction->Product_Main Major Path Product_Impurity Regioisomer: 5-Bromo-2-(cyclopentyloxy) -1,3-thiazole Reaction->Product_Impurity Side Path Analysis Generic HPLC (Co-elution) Product_Main->Analysis Advanced_Analysis Optimized CRM Method (Resolution > 1.5) Product_Main->Advanced_Analysis Product_Impurity->Analysis Product_Impurity->Advanced_Analysis Separated

Figure 1: Origin of the critical 5-bromo regioisomer impurity and the necessity for optimized analytical separation.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols have been optimized for specificity and robustness.

Protocol A: High-Resolution HPLC Purity Assessment

Objective: To separate the 4-bromo target from the 5-bromo regioisomer.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm (max absorption of thiazole ring) and 220 nm (end absorption for impurities).

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold to elute polar hydrolysates)

    • 2-15 min: 10% → 90% B (Linear gradient)

    • 15-20 min: 90% B (Wash)

Expert Insight: The 5-bromo isomer typically elutes after the 4-bromo isomer due to slightly higher lipophilicity (the bromine at C5 is less shielded by the nitrogen lone pair). A resolution check using a spiked standard is mandatory.

Protocol B: Structural Confirmation via 1H-NMR

Objective: To distinguish the substitution pattern.

  • Solvent: DMSO-d6.

  • Key Diagnostic Signals:

    • Thiazole Ring Proton (C5-H): Look for a sharp singlet at δ 6.90 – 7.10 ppm .

      • Differentiation: If the bromine is at C5 (impurity), the remaining proton is at C4. The C4-H signal is typically downfield (δ 7.40 – 7.60 ppm ) due to the inductive effect of the adjacent nitrogen.

    • Cyclopentyl Methine: A distinct quintet (or multiplet) at δ 5.20 – 5.35 ppm (1H).

    • Cyclopentyl Methylene: Multiplets at δ 1.60 – 2.00 ppm (8H).

Stability & Degradation Profile

A robust reference standard must characterize degradation products. We subjected the CRM to forced degradation:

  • Acid Hydrolysis (0.1N HCl, 24h): Significant degradation observed. The ether linkage cleaves, yielding 4-bromo-2-hydroxythiazole (tautomerizes to thiazol-2-one). This appears as a polar peak (RT ~3.5 min in Protocol A).

  • Oxidation (3% H2O2): Minimal degradation. The thiazole ring is relatively resistant to N-oxidation under mild conditions.

Storage Recommendation: Store neat standard at -20°C under Argon. Solutions in acetonitrile are stable for 48 hours at 4°C.

Analytical Decision Tree

Use this workflow to qualify your incoming reference material.

Decision_Tree Incoming Incoming Material (4-Bromo-2-cyclopentyloxy-thiazole) NMR_Check 1H-NMR Analysis (DMSO-d6) Incoming->NMR_Check Decision_1 C5-H Singlet at 6.9-7.1 ppm? NMR_Check->Decision_1 HPLC_Check HPLC Purity (Protocol A) Decision_1->HPLC_Check Yes Reject_Iso REJECT: Contains 5-Bromo Isomer Decision_1->Reject_Iso No (Signal at 7.5 ppm) Decision_2 Single Peak >99%? HPLC_Check->Decision_2 Reject_Pure REJECT: Low Purity (Recrystallize) Decision_2->Reject_Pure No Approve APPROVE as Primary Standard Decision_2->Approve Yes

Figure 2: Qualification workflow for validating the reference standard identity and purity.

References

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods.[1] The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

  • Stangeland, E. L., & Sammakia, T. (2004). A Convenient Synthesis of 2-Amino-4-bromothiazoles. The Journal of Organic Chemistry, 69(7), 2381–2385. [Link]

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved February 15, 2026. [Link]

  • PubChem. (2025). 4-Bromo-1,3-thiazole-2-carboxylic acid (Related Structure Data). National Library of Medicine. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and compliant disposal of 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole. As a brominated heterocyclic compound, this substance requires specialized disposal procedures to ensure laboratory safety and environmental protection. This guide is grounded in established principles for managing halogenated organic waste and is designed for researchers, scientists, and drug development professionals.

Hazard Profile and Core Safety Principles

Scientific Rationale: The presence of a carbon-bromine bond categorizes this compound as a halogenated organic.[1][2] Such compounds are often subject to stringent disposal regulations due to their potential for environmental persistence and the specific treatment required for their destruction.[3][4] The thiazole ring and associated functional groups also contribute to potential biological activity and reactivity.

Based on data from structurally similar chemicals, the following hazards should be anticipated:

Hazard ClassAnticipated EffectSupporting Evidence from Analogous Compounds
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[5][6][7]
Skin Corrosion/Irritation Causes skin irritation.[5][8][9]
Eye Damage/Irritation Causes serious eye irritation or damage.[5][7][8]
Respiratory Irritation May cause respiratory tract irritation.[5][6][8]

Given this profile, all handling and disposal operations must be predicated on the assumption that 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole is a hazardous substance.

Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)

Proper disposal begins with safe handling during use. Adherence to these protocols minimizes exposure and prevents accidental releases.

Engineering Controls:

  • Fume Hood: All transfers and manipulations of this compound, whether in solid or solution form, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]

Personal Protective Equipment (PPE): The Occupational Safety and Health Administration (OSHA) requires employers to provide and ensure the use of appropriate PPE to protect against chemical hazards.[11]

  • Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended for handling neat material.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[5][9]

  • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][12]

Step-by-Step Waste Collection and Segregation Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation. Halogenated and non-halogenated waste streams have different disposal pathways and costs.[13] Co-mingling these wastes can lead to regulatory non-compliance and unsafe chemical reactions.

Step 1: Waste Identification

  • Immediately classify any waste containing 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole (including pure substance, solutions, and contaminated materials) as Halogenated Organic Waste .[1]

Step 2: Select the Correct Waste Container

  • Use a dedicated, properly vented, and chemically compatible container clearly labeled for "Halogenated Organic Waste."

  • Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.[13]

Step 3: Segregate Meticulously

  • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, hexanes, methanol).[13]

  • DO NOT mix with aqueous waste, acids, or bases.[1]

  • DO NOT dispose of in solid waste or "sharps" containers.

Step 4: Label the Waste Container Accurately

  • The label must be filled out completely and legibly as waste is added.

  • Required Information:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "4-Bromo-2-(cyclopentyloxy)-1,3-thiazole".

    • List all other components and their approximate percentages.

    • Appropriate hazard pictograms (e.g., irritant, health hazard).

    • The accumulation start date (the date the first drop of waste was added).

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to ensuring safety.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department.

  • Control & Contain: If the spill is small and you are trained to handle it, ensure proper ventilation and wear the appropriate PPE. Prevent the spill from spreading or entering drains.

  • Clean Up:

    • For solid spills, carefully sweep or scoop the material into a waste container, avoiding dust generation.[6][8]

    • For liquid spills, use a chemical absorbent pad or a universal absorbent material (e.g., vermiculite).

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, gloves, etc.) are now considered hazardous waste and must be placed in the designated Halogenated Organic Waste container.

  • Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.

Final Disposal Pathway

Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash.[8]

  • Institutional EHS: The final disposal of the properly labeled and segregated waste container must be handled through your institution's EHS office or an approved hazardous waste contractor.

  • Incineration: As a halogenated organic compound, the standard and environmentally required disposal method is high-temperature incineration at a licensed hazardous waste treatment facility.[1][3] This process is necessary to ensure the complete destruction of the molecule and prevent the release of persistent organic pollutants.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for segregating waste containing 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole.

G Start Generated Waste: 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole Identify Step 1: Identify Chemical Class Start->Identify IsHalogenated Contains Carbon-Halogen (C-Br) Bond? Identify->IsHalogenated HalogenatedPath Step 2: Segregate as HALOGENATED ORGANIC WASTE IsHalogenated->HalogenatedPath  Yes NonHalogenatedPath Non-Halogenated Organic Waste IsHalogenated->NonHalogenatedPath No AqueousPath Aqueous Waste (Acids/Bases) IsHalogenated->AqueousPath No TrashPath Regular Trash or Sewer Disposal IsHalogenated->TrashPath No Final Step 3: Collect in Labeled, Approved Container for EHS Pickup HalogenatedPath->Final

Caption: Waste segregation workflow for 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole.

References

  • Treatment Technologies for Halogenated Organic Containing Wastes. Source: U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Segregation Guide. Source: Bucknell University. [Link]

  • Halogenated Waste Definition. Source: University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • List of Halogenated Organic Compounds Regulated Under § 268.32. Source: Electronic Code of Federal Regulations (eCFR). [Link]

  • Organic Solvents Waste Management. Source: University of Tennessee Health Science Center - Environment, Health and Safety. [Link]

  • 4-Bromo-1,3-thiazole-2-carboxylic acid Hazard Data. Source: PubChem, National Institutes of Health. [Link]

  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment. Source: Environmental Science & Technology (Journal). [Link]

  • Laboratory Safety Guidance. Source: Occupational Safety and Health Administration (OSHA). [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Source: Occupational Safety and Health Administration (OSHA). [Link]

  • Discussion on Bromine Neutralization. Source: ResearchGate. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-3. Source: Occupational Safety and Health Administration (OSHA). [Link]

  • ECHA raises environmental concerns over certain aromatic brominated flame retardants. Source: European Chemicals Agency (ECHA). [Link]

Sources

Personal protective equipment for handling 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

4-Bromo-2-(cyclopentyloxy)-1,3-thiazole is a specialized heterocyclic intermediate. While specific toxicological data (LD50) for this exact structure is often limited in public registries, its functional groups—an organobromide attached to a thiazole ring with a lipophilic cyclopentyloxy tail—dictate a strict "Universal Precaution" approach.

Core Hazards (Inferred via Structure-Activity Relationship):

  • Sensitization & Irritation: Thiazole rings are known sensitizers. The bromine substituent increases reactivity, classifying this as a likely Skin/Eye Irritant (H315/H319) and Respiratory Irritant (H335) .

  • Dermal Absorption: The cyclopentyloxy group increases lipophilicity (LogP), significantly enhancing the compound's ability to penetrate the skin barrier compared to smaller, polar thiazoles.

  • Systemic Toxicity: Organobromides can exhibit cumulative toxicity. Treat as Harmful if Swallowed/Absorbed (H302/H312) .[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways based on the physical state of the reagent. Do not rely on standard latex gloves. [2][3]

Protection ZonePPE Requirement (Solid Handling)PPE Requirement (Solution/Reaction)Technical Rationale
Hand (Primary) Nitrile (Double Gloved) Min. Thickness: 5 mil (0.12 mm)Laminate (Silver Shield/4H) Under outer Nitrile gloveHalogenated heterocycles can permeate thin nitrile. Laminate liners provide >4hr breakthrough protection against organic solvents.
Respiratory Fume Hood (Required) Face velocity: 80–100 fpmFume Hood (Required) Sash height: <18 inchesVolatility is low for the solid, but dust generation is a risk. Solutions generate aerosols.
Ocular Chemical Splash Goggles (ANSI Z87.1 D3 rating)Chemical Splash Goggles (Face shield added if >100mL)Safety glasses allow dust/vapors to bypass via the sides. Goggles provide a sealed environment.
Body Lab Coat (Cotton/Poly) Buttoned to neckLab Coat + Chemical Apron If handling stock solutionsThe lipophilic nature means spills on fabric will wick through to skin rapidly.

Operational Workflow & Logic

This protocol utilizes a Self-Validating System : You must verify the integrity of your barrier protection before and during the experiment.

Phase 1: Pre-Operational Check (The "Barrier Audit")
  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

  • Hood Verification: Verify the magnehelic gauge reads within the safe operating zone (typically 0.3–0.6 inches water column).

  • Solvent Compatibility: If dissolving in DCM (Dichloromethane) or DMF, standard nitrile gloves degrade in <5 minutes. You must use laminate liners.

Phase 2: Active Handling (Weighing & Transfer)
  • Static Control: Thiazole solids can be static-prone. Use an anti-static gun or polonium strip if the powder disperses.

  • The "Clean-Hand/Dirty-Hand" Rule:

    • Left Hand (Dirty): Handles the reagent bottle and spatula.

    • Right Hand (Clean): Handles the balance door, notebook, and pen.

    • Logic: Prevents cross-contamination of "clean" lab surfaces (door handles, keyboards).

Phase 3: Decontamination & Disposal[4]
  • Solids: Wipe balance area with a solvent-dampened Kimwipe (Acetone or Ethanol). Dispose of the wipe as hazardous waste.

  • Liquids: Quench reaction mixtures according to specific chemistry.

  • Waste Stream: Segregate into Halogenated Organic Waste . Do not mix with oxidizers (e.g., Nitric Acid) as thiazoles can form unstable N-oxides or degrade exothermically.

Decision Logic: PPE Selection Flowchart

The following diagram illustrates the decision-making process for selecting the correct glove barrier based on the solvent system used, which is the critical failure point in handling organobromides.

PPE_Decision_Tree Start Start: Handling 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Weighing Liquid Solution / Liquid State_Check->Liquid Reaction/Workup Action_Nitrile PROTOCOL A: Double Nitrile Gloves (Change every 30 mins) Solid->Action_Nitrile Solvent_Check Identify Solvent System Liquid->Solvent_Check Standard_Solvent Methanol, Ethanol, Water Solvent_Check->Standard_Solvent Aggressive_Solvent DCM, DMF, THF, Chloroform Solvent_Check->Aggressive_Solvent Standard_Solvent->Action_Nitrile Low Permeation Risk Action_Laminate PROTOCOL B: Silver Shield/Laminate Liners UNDER Nitrile Gloves Aggressive_Solvent->Action_Laminate High Permeation Risk

Caption: Decision tree for glove selection. Note that aggressive solvents (DCM/THF) act as carriers, dragging the thiazole through nitrile rubber, necessitating laminate barriers.

Emergency Response

Scenario: Skin Exposure (The "15-Minute Rule")

  • Immediate Action: Cease work. Do not wipe the skin (this drives chemical deeper).

  • Flush: Move to the sink/shower. Flush with tepid water for 15 minutes .

  • Soap: Use soft soap (non-abrasive) to emulsify the lipophilic cyclopentyloxy tail.

  • Medical: Seek observation. Thiazoles can cause delayed sensitization.

Scenario: Spill (>5 grams or >10mL)

  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure fume hood "Purge" mode is active.

  • Adsorb: Do not use paper towels (flammability risk). Use vermiculite or activated carbon spill pads .

  • Disposal: Collect adsorbent in a sealed jar labeled "Hazardous Waste: Thiazole Debris."

References

  • Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[4] United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Thiazole derivatives hazard classification. (Used for Read-Across hazard determination of H315/H319/H335 for brominated thiazoles). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.